molecular formula C13H10BrN3O B2535293 2-(4-Bromoanilino)-4-methoxynicotinonitrile CAS No. 341966-83-4

2-(4-Bromoanilino)-4-methoxynicotinonitrile

Cat. No.: B2535293
CAS No.: 341966-83-4
M. Wt: 304.147
InChI Key: NBILOLCLIOOAQZ-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)-4-methoxynicotinonitrile is an organic compound that features a brominated aniline group attached to a methoxynicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromoanilino)-4-methoxynicotinonitrile typically involves a multi-step process starting from commercially available precursors. One common route involves the bromination of aniline to form 4-bromoaniline, followed by its coupling with 4-methoxynicotinonitrile under specific reaction conditions. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and the coupling reaction, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)-4-methoxynicotinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Heck or Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromoanilino)-4-methoxynicotinonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a brominated aniline group and a methoxynicotinonitrile core. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromoanilino)-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBILOLCLIOOAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NC2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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